4-(2,3-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenoxyazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-DICHLOROPHENYL)-1-(3,4-DIMETHOXYPHENETHYL)-3-PHENOXY-2-AZETANONE is a synthetic organic compound that belongs to the class of azetidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-DICHLOROPHENYL)-1-(3,4-DIMETHOXYPHENETHYL)-3-PHENOXY-2-AZETANONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the 2,3-dichlorophenyl and 3,4-dimethoxyphenethyl groups can be done via nucleophilic substitution reactions.
Phenoxy Group Addition: The phenoxy group can be introduced through etherification reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the azetidinone ring or the phenyl groups.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(2,3-DICHLOROPHENYL)-1-(3,4-DIMETHOXYPHENETHYL)-3-PHENOXY-2-AZETANONE may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly for its potential biological activities.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, azetidinones can interact with enzymes or receptors, modulating their activity. The molecular targets could include enzymes involved in metabolic pathways or receptors in the nervous system.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-azetidinone: A simpler azetidinone with known biological activity.
3,4-Dimethoxyphenethylamine: A compound with psychoactive properties.
2,3-Dichlorophenylacetic acid: Known for its herbicidal activity.
Uniqueness
4-(2,3-DICHLOROPHENYL)-1-(3,4-DIMETHOXYPHENETHYL)-3-PHENOXY-2-AZETANONE is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C25H23Cl2NO4 |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
4-(2,3-dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenoxyazetidin-2-one |
InChI |
InChI=1S/C25H23Cl2NO4/c1-30-20-12-11-16(15-21(20)31-2)13-14-28-23(18-9-6-10-19(26)22(18)27)24(25(28)29)32-17-7-4-3-5-8-17/h3-12,15,23-24H,13-14H2,1-2H3 |
InChI Key |
GUSOWVOBVURMTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(C(C2=O)OC3=CC=CC=C3)C4=C(C(=CC=C4)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.